
Borothiine-2,4,6-trithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Borothiine-2,4,6-trithiol involves specific reaction conditions and routes. One common method involves the reaction of boron trichloride with hydrogen sulfide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency .
Chemical Reactions Analysis
Borothiine-2,4,6-trithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of boronic acid derivatives .
Scientific Research Applications
Borothiine-2,4,6-trithiol has several scientific research applications across various fields. In chemistry, it is used as a precursor for the synthesis of boron-containing compounds . In medicine, this compound is being explored for its potential use in cancer therapy and as an antibacterial agent . Additionally, it has industrial applications in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Borothiine-2,4,6-trithiol involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain enzymes and proteins, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes related to oxidative stress and inflammation .
Comparison with Similar Compounds
Borothiine-2,4,6-trithiol can be compared with other similar compounds such as boronic acids and their derivatives . While both types of compounds contain boron atoms, this compound is unique due to the presence of sulfur atoms in its structure . This structural difference imparts distinct chemical properties and reactivity to this compound, making it a valuable compound for specific applications . Similar compounds include boronic acids, boronates, and boron-containing heterocycles .
Properties
CAS No. |
13703-97-4 |
|---|---|
Molecular Formula |
B3H3S6 |
Molecular Weight |
227.9 g/mol |
IUPAC Name |
2,4,6-tris(sulfanyl)-1,3,5,2,4,6-trithiatriborinane |
InChI |
InChI=1S/B3H3S6/c4-1-7-2(5)9-3(6)8-1/h4-6H |
InChI Key |
JNPNRPBGALYBQU-UHFFFAOYSA-N |
Canonical SMILES |
B1(SB(SB(S1)S)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
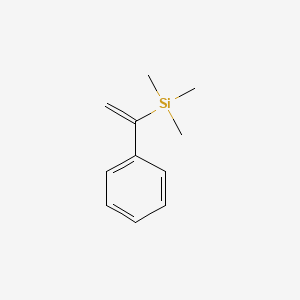
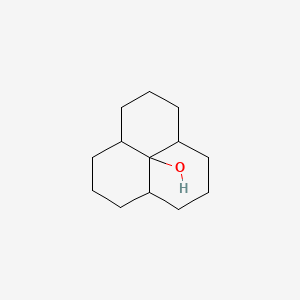
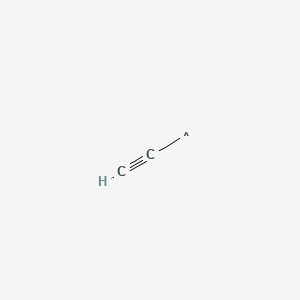
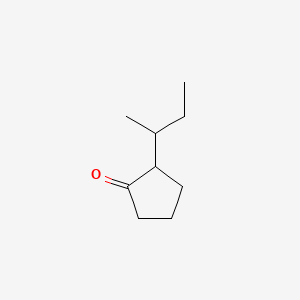



![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
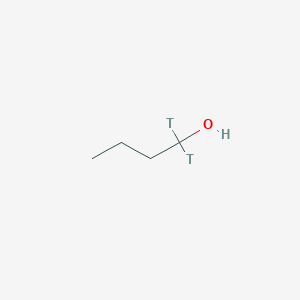
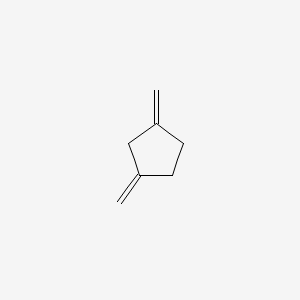
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
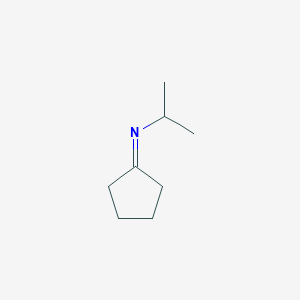
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
